molecular formula C12H6Cl2O B14115230 1,7-Dichlorodibenzofuran CAS No. 94538-02-0

1,7-Dichlorodibenzofuran

Cat. No.: B14115230
CAS No.: 94538-02-0
M. Wt: 237.08 g/mol
InChI Key: XRQNHPGZRFKBJW-UHFFFAOYSA-N
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Description

1,7-Dichlorodibenzofuran is a chlorinated derivative of dibenzofuran, supplied as a high-purity analytical standard for research and development. This compound belongs to a class of persistent organic pollutants (POPs) that are of significant interest in environmental monitoring and toxicological studies . As a congener of the polychlorinated dibenzofuran (PCDF) family, it is primarily used by researchers for method development, analytical validation, and quality control in laboratories, especially when studying combustion by-products and industrial chemical impurities . In research settings, dibenzofuran and its derivatives serve as key structural motifs in the development of novel materials. Due to its defined and rigid geometry, the dibenzofuran structure is attractive for applications in organic electronics, such as the creation of light-emitting devices . Furthermore, structurally related compounds have demonstrated potent biological activity in investigative studies, including serving as inhibitors for specific enzymes like metalloproteinase-12 and Mycobacterium tuberculosis , highlighting the potential of this chemical class in medicinal chemistry research . The mechanism of action for toxicological effects among the most potent chlorinated dibenzofuran congeners is often associated with binding to the aryl hydrocarbon receptor (AhR), a pathway critical in the study of cellular response to xenobiotics . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94538-02-0

Molecular Formula

C12H6Cl2O

Molecular Weight

237.08 g/mol

IUPAC Name

1,7-dichlorodibenzofuran

InChI

InChI=1S/C12H6Cl2O/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6H

InChI Key

XRQNHPGZRFKBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)Cl

Origin of Product

United States

Formation Pathways and Isomer Specific Generation of 1,7 Dichlorodibenzofuran

De Novo Synthesis Routes for Dichlorodibenzofurans

In the context of organic chemistry, de novo synthesis refers to the targeted construction of a molecule from basic chemical precursors. While large-scale intentional synthesis of 1,7-DCDF is not common due to its nature as an environmental contaminant, laboratory-scale syntheses and mechanistic studies provide insight into its formation pathways. In environmental science, "de novo synthesis" also refers to the formation of PCDFs from particulate carbon in thermal processes, which will be discussed in section 2.2.

The synthesis of dichlorodibenzofurans (DCDFs) is often achieved through the condensation of chlorinated phenols. Experimental studies have specifically investigated the formation of DCDF isomers from chlorophenol precursors in controlled environments.

One key precursor for 1,7-DCDF is 3-chlorophenol (B135607) . The formation process involves the coupling of chlorophenoxy radicals to form an o,o'-dihydroxybiphenyl intermediate, which then cyclizes to form the dibenzofuran (B1670420) structure. The reaction conditions significantly influence the outcome of these syntheses. Temperature plays a critical role; studies have examined the formation of DCDFs over a wide temperature range, from 300°C to 900°C, under pyrolytic (oxygen-deficient) and oxidative conditions.

Catalysts are also a crucial factor. Metal oxides and chlorides, particularly copper compounds like copper(II) chloride (CuCl₂) and copper oxide (CuO), are known to catalyze the formation of PCDD/Fs from chlorophenols. For instance, the pyrolysis of 2-chlorophenol (B165306) on a supported copper oxide catalyst has been shown to yield PCDFs, demonstrating the catalytic role of metals even in oxygen-deficient environments.

General laboratory syntheses of benzofuran (B130515) derivatives utilize various precursor compounds and reaction conditions, which can be adapted for chlorinated variants. For example, a one-pot method

Mechanistic Understanding of Dichlorodibenzofuran Isomerization and Transformation in Pyrosynthesis

The formation and potential isomerization of 1,7-Dichlorodibenzofuran (1,7-DCDF) during high-temperature processes, known as pyrosynthesis, are governed by a complex interplay of kinetic and thermodynamic factors. Research into the gas-phase formation of dichlorodibenzofuran (DCDF) isomers from precursors like 3-chlorophenol reveals a significant temperature dependence on the resulting isomer distribution.

At elevated temperatures, typically in the range of 600–900°C, the distribution of DCDF isomers, including 1,7-DCDF, aligns with calculated thermodynamic equilibria. researchgate.net This suggests that at these high temperatures, the reaction products have sufficient energy to overcome activation barriers, leading to a product mixture that reflects the relative thermodynamic stability of the isomers. The formation rates are primarily influenced by factors such as the symmetry and steric hindrance of the resulting DCDF structures. researchgate.net

Conversely, at lower temperatures (300–500°C), the formation of DCDF isomers is under kinetic control. researchgate.net In the specific case of DCDF formation from 3-chlorophenol, experimental studies have shown that the fraction of the 1,7-DCDF isomer increases at these lower temperatures. researchgate.net This observation is contrary to thermodynamic predictions, which suggest its relative concentration should decrease. researchgate.net This indicates that the reaction pathway leading to 1,7-DCDF has a lower activation energy barrier compared to pathways leading to other isomers like 3,7-DCDF and 1,9-DCDF, making it a kinetically favored product.

The proposed mechanism for this kinetic preference involves the precursor condensation pathway. Specifically, it relates to the steric effects present in the "sandwich-type" approach geometries of phenoxy radicals as they combine to form the o,o'-dihydroxybiphenyl intermediate. researchgate.net This intermediate subsequently cyclizes to form the dibenzofuran structure. The specific geometry of the transition state leading to the precursor of 1,7-DCDF is thought to be sterically more favorable, thus lowering its activation energy and enhancing its formation rate at temperatures where kinetic control predominates. researchgate.net

While the formation pathways from precursors have been investigated, the direct isomerization and transformation of DCDF isomers themselves under pyrolytic conditions are less well-documented. General studies on the thermal degradation of chlorinated dibenzofurans in the presence of catalysts like copper(II) chloride (CuCl₂) at temperatures around 350°C show that these compounds undergo both further chlorination and degradation. nih.gov The degradation can lead to the formation of polychlorobenzenes as minor products, though this is a general finding for the PCDF class and not specific to the pyrolytic transformation of 1,7-DCDF in the absence of such catalysts. nih.gov

Detailed quantitative data on the energy barriers for the interconversion (isomerization) between 1,7-DCDF and other DCDF isomers, or the specific products of its thermal degradation under purely pyrolytic conditions, remain areas requiring further investigation, likely through advanced computational modeling and further experimental studies. researchgate.net

Interactive Data Table: Factors Influencing 1,7-DCDF Formation

Below is a summary of the controlling factors in the pyrosynthesis of 1,7-DCDF from 3-chlorophenol precursors.

Temperature RangeControlling Factor1,7-DCDF Isomer FractionMechanistic Rationale
High (>600°C) ThermodynamicsDecreases (follows equilibrium)Product distribution is governed by the relative thermodynamic stability of the isomers. researchgate.net
Low (300-500°C) KineticsIncreases (kinetically favored)The reaction pathway has a lower activation energy due to favorable steric effects in the transition state of the precursor intermediate. researchgate.net

Interactive Data Table: Relative Stability and Formation of DCDF Isomers

This table outlines the relationship between reaction control, temperature, and the resulting DCDF isomer formation characteristics.

Isomer of InterestFormation ConditionFavored ByUnderlying Principle
This compound Low Temperature PyrosynthesisKinetic ControlLower activation energy pathway due to favorable steric geometry of radical approach. researchgate.net
Thermodynamically Stable Isomers High Temperature PyrosynthesisThermodynamic ControlSufficient energy to overcome activation barriers leads to an equilibrium mixture based on isomer stability. researchgate.net

Environmental Distribution and Occurrence of 1,7 Dichlorodibenzofuran

Presence in Atmospheric Compartments (Gas Phase, Particulate Matter)

Once released into the atmosphere, PCDFs, including 1,7-Dichlorodibenzofuran, partition between the gas phase and atmospheric particulate matter. regulations.gov The majority of PCDFs are typically found adsorbed onto suspended particles. regulations.gov This partitioning is influenced by factors such as the congener's specific properties, ambient temperature, and the concentration and characteristics of atmospheric particles. tandfonline.comfiveable.me

Studies of ambient air often find that PCDF concentrations are higher than those of polychlorinated dibenzo-p-dioxins (PCDDs), with profiles suggesting significant influence from thermal-related industrial processes like sintering and coking. dioxin20xx.org While specific concentration data for 1,7-DCDF is scarce, analyses of PCDF congener profiles in ambient air show that less chlorinated furans tend to have higher concentrations than their more chlorinated counterparts. tandfonline.com However, the dominant congeners detected in atmospheric particulate matter are often the more highly chlorinated ones, such as hepta- and octachlorinated dibenzofurans, which account for a significant portion of the total PCDF concentration. scispace.com

Atmospheric transport is a key process in the global distribution of these compounds. dioxin20xx.org PCDFs adsorbed to airborne particles can be transported over long distances away from their original sources before being deposited. scispace.comenvironment.govt.nz There is evidence to suggest that vapor-phase degradation occurs during atmospheric transport, while congeners associated with particulate matter appear to be more resistant to degradation. tandfonline.com

Table 1: General Findings on PCDF in Atmospheric Compartments

CompartmentGeneral FindingsCitations
Gas Phase PCDFs partition between the gas and particulate phases. Vapor-phase degradation can occur during transport. regulations.govtandfonline.com
Particulate Matter The majority of atmospheric PCDFs are associated with particulate matter. Dominant congeners are often highly chlorinated (e.g., HpCDF, OCDF). regulations.govtandfonline.comscispace.com
Transport Long-range atmospheric transport on particles is a primary mode of distribution. scispace.comenvironment.govt.nz

Distribution in Aquatic Environments (Water, Sediments, Suspended Particulates)

In aquatic systems, the low water solubility and hydrophobic nature of PCDFs lead to their accumulation in sediments and on suspended particulate matter. regulations.govclearwaterind.com The water column itself generally contains very low concentrations of these compounds. environment.govt.nz

A study of New Zealand rivers found no detectable levels of PCDFs in any of the 16 river water samples collected, with analytical detection limits in the low picogram per liter (pg/L) range. environment.govt.nz However, PCDFs were detected in fish samples from some of these rivers, indicating bioaccumulation. environment.govt.nz Similarly, in estuarine environments, PCDF concentrations are typically low. environment.govt.nz

Sediments act as a major sink for PCDFs in aquatic environments. nih.gov The partitioning of these contaminants between water and sediment is a key process controlling their bioavailability and potential toxicity in aquatic ecosystems. nih.gov The movement of PCDFs within a river system is linked to the transport of suspended solids, with historical inputs often leading to contamination of sediments. nih.gov The characteristics of the sediment, such as its organic carbon content, play a crucial role in the sorption of these hydrophobic compounds.

Table 2: PCDF Concentrations in New Zealand Aquatic Environments

MediumConcentration Range (I-TEQ)NotesCitation
River Water Not DetectedDetection limits were 0.3–2 pg/L for 2,3,7,8-TCDD and 10–60 pg/L for OCDD. environment.govt.nz
Estuarine Sediments 0.081 - 2.71 ng/kg (dry weight)Includes half the limit of detection (LOD) for non-detectable congeners. environment.govt.nz
Estuarine Shellfish 0.015 - 0.26 ng/kg (wet weight)Includes half LOD for non-detectable congeners. environment.govt.nz
River Fish (Eel) 0.16 - 0.39 ng/kg (wet weight)Includes half LOD for non-detectable congeners. environment.govt.nz
River Fish (Trout) 0.016 - 0.20 ng/kg (wet weight)Includes half LOD for non-detectable congeners. environment.govt.nz

Occurrence in Terrestrial Systems (Soils, Vegetation)

Soils are a primary reservoir for PCDFs deposited from the atmosphere. environment.govt.nz The congener profiles of PCDFs in urban soils often resemble those found in atmospheric deposition, suggesting that deposition from combustion sources is a major pathway for soil contamination. nih.gov

Studies in various regions have documented PCDF concentrations in soil. For instance, a survey in New Zealand found that PCDF concentrations were generally low and varied by land use. environment.govt.nz Urban soils tended to have higher concentrations than agricultural or forest soils. environment.govt.nz In these soils, the more highly chlorinated PCDDs were the most abundant congeners detected. environment.govt.nz A study of soils in Lausanne, Switzerland, following contamination from a municipal solid waste incinerator, found that pentachlorinated congeners were the most abundant. admin.ch

The relationship between soil and vegetation is reciprocal; healthy soil supports plant growth, and vegetation, in turn, protects the soil from degradation. fao.org Plants can take up organic contaminants like PCDFs from the soil, although the transfer factor is generally considered low for compounds like this compound. vulcanchem.com The uptake and accumulation of these compounds in vegetation depend on various factors, including the plant species, soil characteristics, and the specific properties of the PCDF congener. researchgate.netd-nb.info

Table 3: PCDF Soil Concentrations (I-TEQ) by Land Use in New Zealand

Land UseConcentration Range (ng/kg dry weight)Mean (ng/kg dry weight)Citation
Forest/Grassland 0.17 - 1.990.64 environment.govt.nz
Agricultural 0.17 - 0.900.58 environment.govt.nz
Urban (Provincial) 0.72 - 3.731.05 environment.govt.nz
Urban (Metropolitan) 0.26 - 6.671.72 environment.govt.nz
Note: Concentrations include half the limit of detection for non-detected congeners and exclude single outliers for mean calculations.

Source Apportionment Methodologies for Dichlorodibenzofuran Congeners

Identifying the sources of PCDFs in the environment is crucial for effective regulation and mitigation. Source apportionment is often achieved by analyzing the specific patterns or "fingerprints" of different congeners, as various sources produce unique PCDF profiles. mdpi.com

Statistical methods like Positive Matrix Factorization (PMF) and Principal Component Analysis (PCA) are commonly used for source apportionment. mdpi.comfrontiersin.org These models analyze the concentrations of various congeners in environmental samples (e.g., soil, air) to identify and quantify the contributions from different sources. mdpi.comcopernicus.org For example, PMF was used to apportion sources of PCBs, PCNs, and PCDD/Fs in soil around an industrial park, identifying contributions from phthalocyanine (B1677752) pigments and industrial thermal processes. mdpi.com

Congener-specific data is highly valuable for source identification. nih.gov For instance, the ratio of PCDF to PCDD concentrations can help distinguish between formation pathways like de novo synthesis or precursor formation during combustion. aaqr.org Similarly, the presence of specific, less common congeners can act as indicators for particular industrial products or processes. mdpi.com Immunoassay techniques have also been developed as a screening tool to detect PCDD/Fs in samples like soil, responding to various congeners based on their toxicity equivalency factors. epa.govepa.gov

Environmental Fate and Transformation of 1,7 Dichlorodibenzofuran

Photolytic Degradation Pathways and Quantum Yields

Photolysis, or degradation by light, is considered a significant transformation process for PCDFs present in the atmosphere or at the surface of water bodies and soils. regulations.gov This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of a photon by the 1,7-DCDF molecule, leading to an excited state that can then undergo chemical reactions, typically reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. The rate of this process is dependent on the intensity of the incident light and the quantum yield, which is the efficiency of the photochemical process. researchgate.netcolorado.edu

In atmospheric systems, gas-phase PCDFs are susceptible to rapid photolysis. For instance, the estimated photolysis half-life of gaseous 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (a related compound) in summer sunlight was estimated to be as low as one hour. regulations.gov However, the majority of PCDFs in the atmosphere are adsorbed onto airborne particles, which significantly increases their stability and atmospheric lifetime. regulations.gov

In aquatic systems, photolysis rates for PCDFs vary with water clarity, depth, and the presence of sensitizing substances. Laboratory studies on related congeners provide insight into potential half-lives. For example, estimated mid-summer photolysis half-lives in clear, near-surface water for various 2,3,7,8-substituted congeners ranged from hours to dozens of days. regulations.gov The photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) showed a half-life of 4.56 hours in natural water, suggesting that indirect photolytic mechanisms can accelerate degradation compared to distilled water. epa.gov While specific quantum yields for 1,7-DCDF are not well-documented, they are known to be wavelength-dependent and are a critical factor in determining the precise rate of direct photolysis. colby.edu

Table 1: Estimated Photolysis Half-Lives for Selected PCDF Congeners in Water Data illustrates the range of photolysis rates for related compounds, not specific to 1,7-DCDF.

CompoundSystemHalf-LifeLatitude/SeasonReference
1,2,3,4,7,8-HxCDFNear-surface water6 hours40°N / Mid-summer regulations.gov
2,3,4,7,8-PeCDFFilter-sterilized natural water4.56 hours50°N / Mid-summer epa.gov
2,3,4,7,8-PeCDFDistilled water:acetonitrile46.2 days50°N / Mid-summer epa.gov

Indirect Photoreactions with Environmental Radicals (e.g., OH radicals)

In the atmosphere, the most significant degradation pathway for many organic pollutants, including PCDFs, is the reaction with hydroxyl radicals (•OH). nih.govharvard.edu These highly reactive radicals are formed photochemically and are often referred to as the "detergent" of the troposphere. wikipedia.org

The reaction between a PCDF and an •OH radical typically proceeds via an addition mechanism, where the radical adds to the aromatic rings. nih.gov The rate of this reaction is a critical factor in determining the atmospheric lifetime of the PCDF congener. Quantitative structure-activity relationship (QSAR) studies on related polychlorinated dibenzo-p-dioxins (PCDDs) have shown that the reaction rate constants (kOH) decrease as the number of chlorine substituents increases. nih.gov The position of the chlorine atoms also influences reactivity. While specific experimental data for 1,7-DCDF is scarce, it is expected to be more reactive towards •OH radicals than more highly chlorinated furans. The estimated atmospheric half-life for the reaction of hydroxyl radicals with 1,2,3,7,8-pentachlorodibenzofuran (B131792) ranges from 36 to 356 days, illustrating the persistence of these compounds even via this primary degradation pathway. epa.gov

Biodegradation and Biotransformation Mechanisms

Chlorinated dibenzofurans are generally resistant to biodegradation due to their chemical stability. regulations.gov However, certain microorganisms have evolved metabolic pathways capable of transforming or degrading these compounds, particularly those with fewer chlorine atoms. nih.gov

Microbial degradation of PCDFs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the mechanisms differ.

Aerobic Degradation: In aerobic environments, bacteria from genera such as Sphingomonas, Pseudomonas, and Terrabacter have demonstrated the ability to degrade lower-chlorinated PCDFs. nih.govnih.govasm.org This process is often co-metabolic, meaning the bacterium does not use the PCDF as its primary source of carbon and energy. researchgate.net Studies have shown that aerobic degradation is generally more effective for less chlorinated congeners. nih.gov For example, Pseudomonas aeruginosa showed medium growth when 2,8-dichlorodibenzofuran (B1206507) was supplied as a carbon source, but its growth rate decreased with increasing chlorine substitution. tandfonline.com Aerobic degradation of dissolved organic matter is typically more efficient than anaerobic degradation. csic.es

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism for PCDF transformation is reductive dechlorination, where bacteria remove chlorine atoms from the molecule. researchgate.net This process is significant because it can convert highly chlorinated, more toxic congeners into lower-chlorinated forms, which may then be susceptible to aerobic degradation. nih.gov While higher chlorinated dioxins are known to be reductively dechlorinated in anaerobic sediments by bacteria like Dehalococcoides, the process is generally slow for dichlorinated congeners. nih.gov

Table 2: Microbial Genera Involved in Chlorinated Dibenzofuran (B1670420) Degradation

Microbial GenusEnvironmentDegradation CapabilityReference
PseudomonasAerobicDegrades lower-chlorinated congeners; growth observed on 2,8-DCDF. nih.govtandfonline.comresearchgate.net
SphingomonasAerobicDegrades various mono- and di-chlorinated dibenzofurans. nih.govasm.org
TerrabacterAerobicDegrades dibenzofuran and some chlorinated congeners via angular dioxygenase. nih.gov
BurkholderiaAerobicImplicated in the degradation of lower-chlorinated dioxins. nih.gov
DehalococcoidesAnaerobicImplicated in reductive dechlorination of higher-chlorinated dioxins. nih.gov

Enzymatic Biotransformation Processes

The biotransformation of PCDFs is an enzyme-catalyzed process. mhmedical.comnih.gov In aerobic bacteria, the key initial step is an attack by a class of enzymes called angular dioxygenases. nih.govnih.gov

These enzymes, such as dibenzofuran 4,4a-dioxygenase (DFDO), catalyze the insertion of two oxygen atoms at the angular position (adjacent to the ether bridge) and an adjacent carbon atom. nih.gov This creates an unstable hemiacetal, which spontaneously cleaves the ether bond, breaking open the furan (B31954) ring and detoxifying the molecule. nih.gov The resulting chlorinated salicylate (B1505791) or catechol can then be further metabolized. asm.org

The substrate specificity of these enzymes is a critical determinant of which PCDF congeners can be degraded. For example, the angular dioxygenase from Terrabacter sp. strain DBF63 was able to degrade 2,8-DCDF, while the enzyme from Pseudomonas sp. strain CA10 showed a broader substrate range for other chlorinated dioxins and furans. nih.gov Subsequent enzymes in the pathway, including extradiol dioxygenases and hydrolases, are also crucial for the complete mineralization of the intermediates. nih.gov

The rate and extent of PCDF biodegradation are highly dependent on the specific isomer, which is defined by the number and position of chlorine atoms on the dibenzofuran structure. wayne.edu

Research has consistently shown that the rate of microbial degradation decreases as the degree of chlorination increases. tandfonline.com Furthermore, the position of the chlorine atoms is critical. Studies with Sphingomonas sp. strain RW1 showed that it could degrade several mono- and dichlorinated dibenzofurans, but not more highly chlorinated congeners. asm.org The degradation of 2,8-DCDF by this strain was observed, indicating its enzymes could attack a dichlorinated congener. asm.org Similarly, Pseudomonas aeruginosa showed low but measurable degradation activity for 2,8-DCDF. tandfonline.com

The substitution pattern directly impacts the accessibility of the molecule to enzymatic attack. For instance, chlorine substitution in the 1, 4, 6, or 9 positions has been reported to generally retard degradation. researchgate.net While no specific degradation rate for 1,7-DCDF is available in the cited literature, its structure, with chlorines on opposite rings and away from the angular positions, suggests it would be susceptible to degradation by strains capable of transforming other dichlorinated congeners, although likely at a slow rate.

Chemical Transformation Processes in Environmental Matrices

Polychlorinated dibenzofurans (PCDFs), including 1,7-dichlorodibenzofuran, are recognized for their stability under most environmental conditions. regulations.gov Published literature indicates a lack of studies specifically measuring or estimating the hydrolysis of any PCDF congeners. regulations.gov Generally, these compounds are resistant to hydrolysis due to the absence of functional groups that readily react with water under typical environmental pH and temperature ranges. nih.gov

However, abiotic degradation through photolysis is considered an environmentally significant transformation process for these compounds. regulations.gov Photolysis can occur when PCDFs are in the gaseous phase in the atmosphere or at the soil-air or water-air interface. regulations.gov The rate of photolysis is influenced by factors such as the degree of chlorination and the presence of particulate matter. regulations.govresearchgate.net For instance, the mid-summer photolysis half-life for some 2,3,7,8-substituted congeners in clear near-surface water has been estimated to range from hours to days. regulations.gov However, in natural waters where PCDFs are largely adsorbed to particles and humic substances, photolysis half-lives are expected to be significantly longer. regulations.gov Similarly, photolysis in soils is restricted to the near-surface area. regulations.gov

Another abiotic reaction that can occur is atmospheric photooxidation by hydroxyl radicals. epa.gov While specific data for this compound is limited, the estimated atmospheric half-life for a related compound, bis(2,4-dichlorophenyl)ether, due to reaction with hydroxyl radicals is about 13 days. nih.gov

Due to their high lipophilicity and low water solubility, PCDFs like this compound have a strong tendency to adsorb to particulate and organic matter in the environment. regulations.gov This process, known as sorption, is a key factor controlling their fate and transport. usgs.gov

Soil and Sediment:

In soil and sediment, the primary mechanism for the sorption of nonionic organic compounds is partitioning into the soil organic matter (SOM). usgs.gov The extent of sorption is often described by the organic carbon-normalized partition coefficient (Koc). ecetoc.org Compounds with high Koc values, like PCDFs, are strongly adsorbed to soils and sediments. regulations.govspecialdistrict.org This strong sorption limits their potential for significant leaching into groundwater or volatilization once they are bound to particulate matter. regulations.gov Consequently, soils and aquatic sediments act as major environmental sinks for these compounds. regulations.govusgs.gov The sorption process is influenced by the properties of both the chemical and the soil, including organic matter content and the presence of clays. ecetoc.org

Microplastics:

Microplastics have emerged as a significant sorbent for various organic contaminants in aquatic environments. mdpi.com Due to their large specific surface area and hydrophobicity, microplastics can adsorb compounds like this compound. mdpi.com The sorption mechanisms can include partitioning, surface sorption (such as hydrogen bonding, π–π interactions, and van der Waals forces), and pore filling. mdpi.com The type of plastic polymer, its particle size, and its degree of weathering all influence its sorption capacity. mdpi.com For example, aged microplastics that have undergone fragmentation and oxidation may exhibit a higher sorption capacity than pristine plastics. mdpi.comcsic.es The hydrophobicity of the chemical, often indicated by its octanol-water partition coefficient (Kow), is a major determinant of its sorption to microplastics. noaa.gov

SorbentSorption MechanismInfluencing Factors
Soil/Sediment Partitioning into soil organic matterOrganic matter content, clay content, chemical hydrophobicity (Koc)
Microplastics Partitioning, surface sorption, pore fillingPolymer type, particle size, weathering, chemical hydrophobicity (Kow)

Long-Range Atmospheric Transport and Deposition Dynamics

Although PCDFs have low vapor pressures, they can be released into the atmosphere, where they partition between the gas phase and atmospheric particles. regulations.govresearchgate.net The majority of PCDFs in the atmosphere are adsorbed onto suspended particles. regulations.gov This association with airborne particles facilitates their long-range atmospheric transport, allowing them to travel significant distances from their original sources. regulations.govresearchgate.net

During transport, transformations such as photolysis and reactions with atmospheric oxidants can occur, potentially altering the congener profiles. researchgate.netepa.gov For example, photolysis tends to degrade lower chlorinated congeners more readily, leading to a relative enrichment of higher chlorinated congeners in air masses that have undergone long-range transport. researchgate.net

Deposition of PCDFs from the atmosphere onto land and water surfaces occurs through both dry and wet deposition of gas-phase and particle-bound congeners. regulations.govresearchgate.net Due to their physical characteristics, a significant portion of these compounds are deposited relatively close to their sources. researchgate.net However, evidence of their presence in remote environments like the Arctic demonstrates that long-range atmospheric transport is a significant distribution pathway. researchgate.net

Bioaccumulation and Bioconcentration Potential in Ecological Food Webs

Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment, occurring through all routes of exposure, including diet and direct uptake from the environment. alloprof.qc.ca Bioconcentration specifically refers to the uptake of a substance from water. alloprof.qc.ca Due to their lipophilic (fat-loving) nature, PCDFs like this compound have a high potential for bioaccumulation and bioconcentration in aquatic organisms. regulations.govhydroviv.com

These compounds readily partition into the fatty tissues of organisms. cimi.org In aquatic environments, bioaccumulation often begins with the uptake of PCDFs by benthic organisms from sediment pore water and through the ingestion of contaminated particles. regulations.gov

Trophic transfer is the movement of contaminants up the food chain as predators consume prey. nih.gov Biomagnification, a result of trophic transfer, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.org For biomagnification to occur, a substance must be persistent, meaning it is not easily broken down, and it must be retained in the organism's tissues. wikipedia.org

PCDFs are known to biomagnify in food webs. nih.gov However, the extent of biomagnification can vary between different congeners. Studies have shown that while some PCDF congeners biomagnify, others may undergo trophic dilution, where concentrations decrease with increasing trophic level. nih.gov This difference in trophic transfer is often attributed to varying rates of metabolic transformation among different congeners. nih.gov Organisms at the top of the food chain, such as large fish and marine mammals, can accumulate high concentrations of these compounds. interesjournals.org

TermDefinitionRelevance to this compound
Bioaccumulation Accumulation of a substance from all environmental sources. alloprof.qc.caHigh potential due to lipophilicity. regulations.gov
Bioconcentration Accumulation of a substance from water. alloprof.qc.caHigh potential in aquatic organisms. regulations.gov
Trophic Transfer Movement of contaminants up the food chain. nih.govOccurs as predators consume contaminated prey. nih.gov
Biomagnification Increasing concentration of a substance at higher trophic levels. wikipedia.orgObserved for PCDF congeners, though rates can vary. nih.gov

The partitioning of organic chemicals into an organism's tissues is strongly influenced by the organism's lipid content and the chemical's octanol-water partition coefficient (Kow). nih.gov For highly lipophilic compounds like this compound, the primary storage site within an organism is the lipid-rich tissues, such as adipose tissue and milk. nih.gov

Advanced Analytical Methodologies for 1,7 Dichlorodibenzofuran Quantification and Characterization

Sample Preparation Techniques for Complex Environmental Matrices

The initial and most critical step in the analysis of 1,7-DCDF from environmental samples such as soil, sediment, and biological tissues is the extraction and subsequent cleanup of the analyte. cr2000.itepa.gov The primary goal of sample preparation is to isolate the target compound from the complex sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of the analysis. epa.govepa.gov

Several extraction techniques are employed to isolate dichlorodibenzofurans from solid and semi-solid samples. The choice of method often depends on the sample matrix, required throughput, and the availability of instrumentation.

Soxhlet Extraction: This is a traditional and widely used method for the extraction of persistent organic pollutants (POPs) from solid matrices. chromatographyonline.comresearchgate.net It involves continuous extraction with a solvent, typically for 18 to 36 hours, and requires a significant volume of solvent (250 to 500 mL). thermofisher.com While effective, its time-consuming nature and high solvent consumption are notable drawbacks. chromatographyonline.comthermofisher.com

Supercritical Fluid Extraction (SFE): SFE is considered a green extraction technique as it primarily uses supercritical carbon dioxide (CO2) as the solvent, often modified with a small amount of an organic solvent. ajgreenchem.comtsijournals.comdedietrich.com The extraction conditions for supercritical CO2 are above its critical temperature of 31°C and critical pressure of 74 bar. tsijournals.com SFE is a rapid process, typically completed within 10 to 60 minutes, and leaves minimal solvent residue. tsijournals.com This method has been investigated for its effectiveness in extracting PCDD/Fs from materials like fly ash. nih.gov

Table 1: Comparison of Extraction Methods for Dichlorodibenzofurans

Feature Soxhlet Extraction Accelerated Solvent Extraction (ASE) Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with a cycling solvent. Extraction with liquid solvents at elevated temperature and pressure. thermofisher.com Extraction using a fluid above its critical temperature and pressure. tsijournals.com
Typical Solvent(s) Toluene, Hexane (B92381) Toluene, Hexane/Acetone, Dichloromethane (B109758)/Acetone thermofisher.comresearchgate.netusda.gov Supercritical CO2, often with a modifier like ethanol (B145695) or methanol. tsijournals.com
Extraction Time 18-36 hours thermofisher.com < 15-20 minutes thermofisher.comusda.gov 10-60 minutes tsijournals.com
Solvent Volume 250-500 mL thermofisher.com < 50 mL usda.gov Minimal organic solvent use.
Advantages Well-established, simple apparatus. Fast, automated, low solvent consumption, high efficiency. chromatographyonline.comthermofisher.comthermofisher.com Green technique, fast, minimal solvent residue. ajgreenchem.comtsijournals.comdedietrich.com
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation of analytes. chromatographyonline.comthermofisher.com Higher initial instrument cost. High initial instrument cost, may require optimization for different matrices.

Following extraction, the sample extract undergoes a rigorous cleanup process to remove co-extracted interfering compounds such as other chlorinated compounds, lipids, and sulfur. This is typically achieved using column chromatography with various adsorbents. cr2000.itresearchgate.net

Multi-layer Silica (B1680970) Gel: Silica gel is a weakly acidic adsorbent used to separate analytes from interfering compounds of different polarities. epa.gov For dioxin and furan (B31954) analysis, multi-layer silica gel columns are often used. sigmaaldrich.comglsciences.com These columns can contain layers of neutral silica, acidic silica, and basic silica to remove different types of interferences. epa.gov This cleanup step is suitable for methods like EPA 1613. sigmaaldrich.com

Activated Carbon: Activated carbon is highly effective in retaining planar molecules like PCDD/Fs and coplanar PCBs, while allowing non-planar compounds to pass through. chromatographyonline.comeuwa.comdonau-carbon.combygen.com.au This property is exploited to fractionate and separate these toxic compounds from other PCBs and interfering substances. chromatographyonline.com The analytes are then typically recovered by back-flushing the carbon column with a strong solvent like toluene. lcms.cz

Alumina (B75360) Chromatography: Alumina columns, often used in conjunction with silica gel and carbon cleanup, provide further purification. researchgate.netnih.govacs.org Basic alumina can be used to remove compounds like chlorobenzenes. chromatographyonline.com Different fractions containing various classes of compounds can be obtained by eluting the column with solvents of increasing polarity, such as hexane and dichloromethane mixtures. cr2000.itacs.org

Table 2: Common Clean-up Procedures for Dichlorodibenzofuran Analysis

Adsorbent Purpose Typical Elution Solvents Reference
Multi-layer Silica Gel Removal of polar and non-polar interferences. Hexane, Dichloromethane/Hexane epa.govsigmaaldrich.comepa.gov
Activated Carbon Separation of planar molecules (PCDD/Fs) from non-planar interferences (e.g., other PCBs). Forward elution with Hexane/Dichloromethane, Reverse elution with Toluene. chromatographyonline.comlcms.cz
Alumina Further purification, removal of chlorobenzenes and other chlorinated compounds. Hexane, Dichloromethane/Hexane cr2000.itchromatographyonline.comnih.govacs.org

Chromatographic Separation Techniques

Due to the large number of possible congeners of chlorinated dibenzofurans, high-resolution separation techniques are essential for the isomer-specific analysis of 1,7-DCDF.

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of complex mixtures of dioxins and furans. chromatographyonline.compublications.gc.ca HRGC utilizes long capillary columns with small internal diameters, which provides the high efficiency needed to separate the numerous isomers that may be present in an environmental sample. chromatographyonline.com The ability to achieve isomer-specific separation is crucial because the toxicity of different congeners can vary significantly. epa.govepa.gov

The selection of the stationary phase of the GC column is the most critical factor in achieving the desired separation. sigmaaldrich.comcloudfront.netshim-pol.pl For the analysis of dichlorodibenzofuran congeners, low-polarity stationary phases are commonly employed.

A 5% phenyl-substituted dimethylpolysiloxane phase is often used as the primary column for dioxin and furan analysis. chromatographyonline.com However, for confirmation of certain isomers, a more polar column, such as one with a cyanopropylphenyl-dimethylpolysiloxane stationary phase, may be required. chromatographyonline.com Columns specifically designed for dioxin analysis, often with optimized selectivity, are available and can provide baseline separation of critical isomer pairs. chromatographyonline.comfishersci.atthermofisher.com

Table 3: Typical HRGC Column Specifications for Dichlorodibenzofuran Analysis

Parameter Specification Purpose Reference
Stationary Phase Low-polarity (e.g., 5% Phenyl Dimethylpolysiloxane) or specific Dioxin-analysis phases. Provides selectivity for separation of congeners. chromatographyonline.comshim-pol.plfishersci.at
Column Length 40-60 m Increases the number of theoretical plates, enhancing resolution. chromatographyonline.com
Internal Diameter (I.D.) 0.18-0.25 mm Smaller I.D. improves separation efficiency. chromatographyonline.com
Film Thickness 0.18-0.25 µm Affects retention, resolution, and sample capacity. chromatographyonline.com
Carrier Gas Helium Inert gas for carrying analytes through the column. cr2000.it

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for the analysis of 1,7-DCDF due to its high sensitivity and selectivity. europeanpharmaceuticalreview.cominnovatechlabs.comcolostate.edu It allows for the identification and quantification of target analytes at the ultra-trace levels typically found in environmental samples.

High-resolution mass spectrometry (HRMS) coupled with HRGC is considered the gold standard for dioxin and furan analysis. chromatographyonline.com HRMS instruments, such as magnetic sector or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of target analytes from isobaric interferences. colostate.eduresearchgate.net

More recently, triple quadrupole mass spectrometers (GC-MS/MS) operating in selected reaction monitoring (SRM) mode have emerged as a viable alternative to GC-HRMS. researchgate.net This technique offers high sensitivity and selectivity by monitoring specific fragmentation transitions of the parent ion.

Quantification is typically performed using the isotope dilution method, where a known amount of a 13C-labeled analog of 1,7-DCDF is added to the sample prior to extraction. This internal standard corrects for any analyte losses during the sample preparation and analysis steps, leading to highly accurate quantification. researchgate.net

Table 4: Mass Spectrometric Parameters for 1,7-Dichlorodibenzofuran Analysis

Parameter High-Resolution Mass Spectrometry (HRMS) Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electron Ionization (EI) Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Magnetic Sector, Time-of-Flight (TOF) Triple Quadrupole (QqQ)
Acquisition Mode Selected Ion Monitoring (SIM) Selected Reaction Monitoring (SRM)
Resolution >10,000 Unit Resolution
Quantification Isotope dilution with 13C-labeled internal standards. Isotope dilution with 13C-labeled internal standards.
Key Advantage High mass accuracy for unambiguous identification. High selectivity and sensitivity, often with lower cost and maintenance than HRMS.

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (HRGC), is the benchmark for the trace analysis of PCDFs, including this compound. alsglobal.eunih.gov This technique is capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, providing a highly accurate or "exact" mass. This precision allows for the confident determination of a compound's elemental composition.

The primary advantage of HRMS in the analysis of 1,7-DCDF is its ability to distinguish the analyte from the vast number of co-extracted matrix components that may have the same nominal mass. alsglobal.eu This specificity is crucial when dealing with complex samples like soil, sediment, and biological tissues. Regulatory frameworks, such as the US Environmental Protection Agency (EPA) Method 1613B, mandate the use of HRGC/HRMS for the isomer-specific determination of chlorinated dioxins and furans. epa.govmdpi.comrsc.org The sensitivity of modern HRMS instruments allows for detection and quantification at exceptionally low levels, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range, which corresponds to femtogram (10⁻¹⁵ g) quantities. nih.govalsglobal.eu

Table 1: Key Advantages of HRMS for this compound Trace Analysis

FeatureDescriptionBenefit for 1,7-DCDF Analysis
High Mass Accuracy Measures m/z to 3-4 decimal places, providing the exact mass of the molecule.Differentiates 1,7-DCDF from background interferences with the same nominal mass, reducing false positives. alsglobal.euresearchgate.net
High Selectivity The ability to resolve ions with very small mass differences.Ensures that the detected signal is specific to 1,7-DCDF, even in complex environmental matrices. nih.gov
High Sensitivity Can detect extremely low quantities of an analyte.Enables quantification at picogram (pg) or femtogram (fg) levels, which is necessary for regulatory compliance and risk assessment. alsglobal.euepa.gov
Regulatory Acceptance Mandated by standard methods like EPA 1613 for dioxin and furan analysis. epa.goveuropa.euProvides legally defensible data for environmental monitoring and food safety. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the unequivocal structural confirmation of analytes. In recent years, gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) has gained acceptance as a confirmatory method for PCDF analysis, as noted in regulations like EU 589/2014. jenck.com This approach offers a cost-effective and more user-friendly alternative to traditional HRMS systems. mdpi.comjenck.com

The MS/MS process involves multiple stages of mass analysis:

Precursor Ion Selection: In the first analyzer (a quadrupole), the molecular ion of this compound is selectively isolated from all other ions.

Fragmentation: The selected precursor ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas. This process breaks the molecule into smaller, characteristic product ions.

Product Ion Analysis: The resulting product ions are analyzed in a second mass analyzer (the third quadrupole), generating a fragmentation spectrum that is unique to the parent molecule's structure.

For PCDFs, a common fragmentation pathway involves the sequential loss of a COCl group. By monitoring specific precursor-to-product ion transitions, analysts can confirm the identity of 1,7-DCDF with a high degree of certainty, distinguishing it from other co-eluting compounds. libretexts.orgmiamioh.edu

Table 2: Illustrative MS/MS Fragmentation Transitions for this compound

StageProcessIon (Illustrative)Description
MS1 Precursor Ion Selection[C₁₂H₆Cl₂O]⁺The molecular ion of this compound is selected.
Collision Cell Collision-Induced Dissociation[C₁₂H₆Cl₂O]⁺ → [C₁₁H₆ClO]⁺ + COClThe precursor ion is fragmented, losing a stable radical/molecule.
MS2 Product Ion Analysis[C₁₁H₆ClO]⁺The characteristic product ion is detected, confirming the structure of the original molecule.

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the definitive method. nih.govepa.gov This technique overcomes the inevitable analyte losses that occur during sample extraction, cleanup, and injection. The principle of IDMS relies on spiking a sample with a known quantity of an isotopically labeled version of the target analyte, which serves as an internal standard. For 1,7-DCDF, this would typically be a standard where all carbon atoms are replaced with the carbon-13 isotope (¹³C₁₂-1,7-DCDF). rsc.org

Table 3: Steps in Isotope Dilution Mass Spectrometry for 1,7-DCDF Quantification

StepActionRationale
1. Spiking A known amount of ¹³C-labeled 1,7-DCDF internal standard is added to the sample at the beginning of the workflow.To create a mixture with a defined ratio of native to labeled analyte.
2. Equilibration The sample is homogenized to ensure complete mixing of the native and labeled compounds.The labeled standard must be fully integrated with the sample matrix to accurately represent the native analyte's behavior.
3. Preparation The sample undergoes extraction and multi-step cleanup to remove interferences.To isolate the PCDF fraction for analysis. Any loss of analyte during these steps affects the native and labeled compounds equally. nih.gov
4. Analysis The final extract is analyzed by GC-HRMS or GC-MS/MS.The instrument measures the signal intensity for both the native and the labeled 1,7-DCDF.
5. Quantification The concentration of native 1,7-DCDF is calculated based on the measured intensity ratio and the known amount of the added standard.The ratio is independent of sample recovery, leading to highly accurate and precise quantification. nih.gov

Emerging Analytical Techniques and Automation

While HRGC/HRMS remains the gold standard, the field of PCDF analysis is continually evolving to meet the demand for higher throughput, lower costs, and improved efficiency. Key developments are centered on the automation of sample preparation and the use of alternative mass spectrometry techniques. thermofisher.com

Automation has been a significant advancement, particularly for the laborious extraction and cleanup stages. rsc.org Fully automated systems can now perform online solid-phase extraction (SPE) and utilize multi-layer cleanup columns to remove interfering compounds from sample extracts. nih.govnih.gov These automated systems reduce solvent consumption, minimize the risk of human error and contamination, and dramatically increase sample throughput, which is essential for large-scale monitoring programs or emergency response scenarios. rsc.orgnih.gov

In instrumentation, the use of gas chromatography with triple quadrupole tandem mass spectrometry (GC-MS/MS) is a major emerging trend. jenck.com It provides the necessary selectivity and sensitivity for regulatory analysis but at a lower acquisition and operational cost than high-resolution magnetic sector instruments. mdpi.com Another developing technique is comprehensive two-dimensional gas chromatography (GC×GC), which provides vastly superior separating power for extremely complex mixtures, potentially resolving congeners that co-elute even on high-resolution single-dimension columns. diva-portal.org

Table 4: Summary of Emerging Trends in this compound Analysis

TrendDescriptionImpact on Analysis
Automated Sample Preparation Integrated systems for automated extraction and cleanup (e.g., using SPE). nih.govnih.govIncreased throughput, reduced solvent use, lower blank levels, and improved reproducibility. rsc.orgnih.gov
GC-MS/MS (Triple Quadrupole) Use of tandem MS as a cost-effective, high-selectivity alternative to HRMS. jenck.comLower instrument and maintenance costs, making PCDF analysis accessible to more laboratories. mdpi.com
Comprehensive 2D GC (GC×GC) Employs two different GC columns to achieve enhanced chromatographic separation. diva-portal.orgSuperior resolution of complex mixtures and improved separation of closely eluting PCDF isomers.

Theoretical and Computational Chemistry Approaches to 1,7 Dichlorodibenzofuran

Quantum Chemical Calculations of Molecular Structure and Electronic Propertiesmdpi.comuni-muenchen.de

Quantum chemical calculations offer a microscopic view of 1,7-Dichlorodibenzofuran, revealing details about its geometry and the distribution of electrons, which are fundamental to its reactivity and interactions.

Geometry Optimization and Conformational Analysismdpi.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. utwente.nlarxiv.orgnih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The planarity of the dibenzofuran (B1670420) ring system is a key feature, and calculations can quantify any deviations from planarity caused by the chlorine substituents.

Conformational analysis explores the different spatial arrangements of a molecule, known as conformers, and their relative energies. utwente.nlmdpi.com For a semi-rigid molecule like this compound, the primary conformational flexibility would involve slight puckering of the rings or out-of-plane bending of the C-Cl bonds. Computational methods can identify the most stable conformer and the energy barriers between different conformations. acs.org

Table 1: Calculated Rotational Constants for this compound malayajournal.org

Rotational ConstantValue (GHz)
A1.05171
B0.28138
C0.22199

This data is based on calculations at the B3LYP/6-31G(2df,p) level of theory. malayajournal.org

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptorsmdpi.comscirp.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comwuxibiology.com The energy and shape of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). journalcsij.com

For this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. scirp.org A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. jmcs.org.mxrsc.org These descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating a greater propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors can be calculated to predict how this compound will interact with other chemical species in the environment. unimas.mympg.de

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR)mdpi.com

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its identification and characterization. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. nih.gov These spectra are unique to the molecule's structure and can be used to confirm its identity by comparing the calculated spectrum with experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. chemspider.com These predictions help in the interpretation of experimental NMR spectra, aiding in the structural elucidation of this compound and its isomers.

Modeling of Environmental Partitioning and Fate Parametersutwente.nlarxiv.orgnih.gov

Computational models are crucial for predicting how this compound will be distributed in the environment and its ultimate fate. ufz.deepa.gov These models rely on key physicochemical properties that govern its partitioning between different environmental compartments such as water, air, soil, and biota.

Octanol-Water Partition Coefficients (KOW)wikipedia.org

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity or hydrophobicity. nist.govoecd.org It is defined as the ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. osti.gov A high Kow value indicates a tendency to partition into fatty tissues of organisms and organic matter in soil and sediment.

For this compound, the log Kow has been experimentally determined and can also be calculated using computational methods. chemeo.comviu.ca These values are essential for assessing its potential for bioaccumulation. nist.gov

Table 2: Calculated Physicochemical Properties for this compound viu.ca

PropertyValueMethod
logPoct/wat4.893Crippen Calculated Property
log10WS (mol/l)-10.18Crippen Calculated Property
McVol (ml/mol)151.910McGowan Calculated Property

Air-Water Partition Coefficients (KAW)

The air-water partition coefficient (KAW), often expressed as the Henry's Law Constant, describes the partitioning of a chemical between air and water. epa.govgatech.edu It is a critical parameter for predicting the atmospheric transport and deposition of this compound. researchgate.net A higher KAW value suggests a greater tendency to volatilize from water into the atmosphere. Computational models can estimate KAW based on the molecule's vapor pressure and water solubility. deu.edu.tr

Ecological and Environmental Implications of 1,7 Dichlorodibenzofuran Presence

Global and Regional Environmental Cycling of Dichlorodibenzofurans

The environmental cycling of dichlorodibenzofurans, including the 1,7-DCDD isomer, is primarily driven by atmospheric transport and deposition. These compounds are released into the atmosphere from various high-temperature industrial processes and combustion sources. Once airborne, their fate is determined by a process of partitioning between the gas phase and atmospheric particles.

Lower chlorinated PCDFs, such as dichlorodibenzofurans, tend to be more volatile and exist predominantly in the gas phase. This characteristic facilitates their long-range atmospheric transport, allowing them to travel vast distances from their original sources. As they are transported, they are subject to removal from the atmosphere through both wet and dry deposition. Wet deposition occurs when the compounds are scavenged by precipitation (rain or snow), while dry deposition involves the settling of aerosol particles to which the compounds have adsorbed.

This cycle of atmospheric transport and deposition means that dichlorodibenzofurans can be widely distributed across the globe, reaching even remote environments far from industrial or population centers. The partitioning behavior is influenced by environmental conditions; for example, lower temperatures can cause the compounds to shift from the gas phase to the particle phase, increasing their deposition rate. Conversely, warmer temperatures can lead to volatilization from surfaces like soil and water, allowing them to re-enter the atmosphere and continue their environmental cycling.

Inter-species Transfer and Accumulation Dynamics within Ecosystems

Once deposited into an ecosystem, 1,7-Dichlorodibenzofuran and related compounds can enter the food web. A key process governing their dynamics within ecosystems is bioaccumulation. epa.govgreenlivinganswers.com This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost, leading to a buildup in the organism's tissues. epa.gov PCDFs are lipophilic, meaning they have a high affinity for fats and lipids. This property causes them to accumulate in the fatty tissues of organisms. nih.gov

The transfer of these compounds between species occurs through consumption. epa.gov When a contaminated organism is eaten, the PCDF burden is transferred to the predator. Because these compounds are persistent and not easily metabolized, their concentration tends to increase at successively higher trophic levels of the food chain. epa.gov This process is known as biomagnification. epa.gov

For example, dichlorodibenzofurans deposited in an aquatic environment can accumulate in phytoplankton and zooplankton. These are then consumed by small fish, which are in turn eaten by larger fish, birds, and mammals. At each step, the concentration of the compound can increase, potentially reaching levels in top predators that are many times higher than in the surrounding environment. nih.gov The accumulation in specific organs is often linked to their lipid content. nih.gov This process poses a significant risk to wildlife at the top of the food web. nih.govornl.gov

Contribution of this compound to the Overall PCDF Burden in Remote Environments

Through long-range atmospheric transport, PCDFs are delivered to remote environments such as the Arctic and Antarctic. amap.noarcticportal.org These polar regions act as "cold traps" where semi-volatile organic compounds like dichlorodibenzofurans condense out of the atmosphere and are deposited onto snow, ice, and water. This leads to the contamination of otherwise pristine ecosystems. amap.nonih.gov

The presence of any PCDF congener in these sensitive polar ecosystems is a concern due to the potential for bioaccumulation and biomagnification in unique arctic food webs, which include marine mammals and birds. amap.no The accumulation of these persistent toxins can pose a threat to the health of wildlife that is already under stress from rapid climate change. frontiersin.org

Environmental Monitoring Strategies for Trace Levels of Dichlorodibenzofurans

Detecting and quantifying trace levels of dichlorodibenzofurans in complex environmental matrices such as soil, sediment, air, and biological tissues requires highly sophisticated and sensitive analytical methods. nih.govnih.gov The exceptionally low concentrations at which these compounds can be environmentally relevant necessitate meticulous sample preparation and advanced instrumentation. nih.gov

The universally accepted reference method for the analysis of PCDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.govepa.gov This technique offers the high selectivity and sensitivity needed to distinguish specific PCDF congeners from a multitude of other compounds and to detect them at concentrations in the parts-per-quadrillion (ppq) range. nih.gov

The analytical process involves several key stages:

Extraction: The target compounds are first removed from the sample matrix using solvent extraction techniques.

Cleanup: The resulting extract contains a wide range of co-extracted substances that can interfere with analysis. A multi-step cleanup process using various chromatographic columns is employed to isolate the PCDFs from these interferences. nih.gov

Instrumental Analysis: The cleaned extract is injected into the HRGC-HRMS system. The gas chromatograph separates the individual congeners based on their boiling points and polarity, and the mass spectrometer provides definitive identification and quantification based on their precise mass-to-charge ratio. nih.gov

Newer methods, such as gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS), are also being developed and validated as effective tools for monitoring these compounds. nih.gov These strategies are essential for regulatory monitoring, assessing the extent of environmental contamination, and understanding the long-term fate of dichlorodibenzofurans in the environment.

Table 1: Comparison of Analytical Methods for PCDF Monitoring

FeatureHigh-Resolution GC / High-Resolution MS (HRGC-HRMS)Gas Chromatography / Triple Quadrupole MS (GC-QqQ-MS/MS)
Primary Use Gold standard for regulatory compliance and confirmatory analysis.Increasingly used for routine monitoring and screening.
Sensitivity Extremely high, capable of detecting femtogram (10⁻¹⁵ g) levels.Very high, approaching HRMS levels for many applications.
Selectivity Very high, based on high-resolution mass separation.High, based on specific precursor-to-product ion transitions (MRM).
Complexity High, requires specialized training and a controlled environment.Moderate to high, generally more user-friendly than HRMS.
Cost High initial investment and maintenance costs.Lower initial investment and maintenance compared to HRMS.
Validation Status Globally accepted as the reference method (e.g., EPA Method 1613).Gaining acceptance and validation for various official methods.

Future Research Directions and Advanced Methodologies for 1,7 Dichlorodibenzofuran Studies

Development of Novel Remediation Technologies for Contaminated Sites

The remediation of sites contaminated with polychlorinated dibenzofurans (PCDFs), including 1,7-DCDF, presents significant challenges due to their persistence and toxicity. Future research is focused on developing and optimizing novel, effective, and sustainable remediation technologies. researchgate.netresearchgate.net These technologies can be broadly categorized as physical, chemical, and biological methods. researchgate.net

Current and emerging remediation strategies that may be applicable to 1,7-DCDF contamination include:

Bioremediation: This approach utilizes microorganisms or plants (phytoremediation) to degrade or sequester contaminants. routledge.com Research in this area aims to identify and engineer microbial strains or plant species with enhanced capabilities to break down chlorinated compounds like 1,7-DCDF. researchgate.net Stimulating the activity of indigenous microorganisms in the rhizosphere is a promising strategy. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals to destroy persistent organic pollutants. These methods are being explored for their potential to completely mineralize PCDFs into less harmful substances.

Thermal Desorption: In-situ thermal desorption is a technique that uses heat to vaporize contaminants from the soil for subsequent collection and treatment. researchgate.net

Stabilization/Solidification: These techniques aim to reduce the mobility and bioavailability of contaminants by physically binding them within a solid matrix or by chemical reactions that form more stable, less toxic compounds. routledge.comtaylorfrancis.com

Nanoremediation: The use of nanoparticles for the degradation and detoxification of contaminants is a rapidly advancing field. Research is exploring the application of various nanomaterials for the efficient remediation of PCDF-contaminated sites.

The selection of a suitable remediation technology is site-specific and depends on factors such as the type and concentration of contaminants, soil and groundwater characteristics, and cost-effectiveness. researchgate.netepa.gov Often, a combination of different technologies is required to achieve the desired cleanup goals. researchgate.net

Isotopic Fingerprinting for Source Identification and Environmental Tracing

Isotopic fingerprinting is a powerful analytical technique used to determine the origin and trace the environmental pathways of contaminants. sgs.comthermofisher.com This method relies on measuring the ratios of stable isotopes of elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), and chlorine (³⁷Cl/³⁵Cl) within a molecule. sgs.comthermofisher.comiaea.org

For 1,7-DCDF, isotopic fingerprinting can provide valuable insights into:

Source Apportionment: Different formation processes and precursor materials can result in distinct isotopic signatures in the final PCDF congeners. thermofisher.comiaea.org By analyzing the isotopic composition of 1,7-DCDF in environmental samples, it may be possible to differentiate between various industrial, combustion, and natural sources.

Environmental Transport and Transformation: Isotopic ratios can change in predictable ways as a result of physical, chemical, and biological processes in the environment. Tracking these changes can help elucidate the transport and degradation pathways of 1,7-DCDF.

The application of isotope ratio mass spectrometry (IRMS) is central to this approach, allowing for the precise measurement of isotopic abundances. sgs.comthermofisher.com By developing a database of isotopic signatures for 1,7-DCDF from known sources, researchers can create a powerful tool for environmental forensics and pollution management. iaea.orgwwdmag.com

Advanced Modeling of Environmental Transport and Transformation Processes

Predicting the environmental fate of 1,7-DCDF requires sophisticated mathematical models that can simulate its transport and transformation in various environmental compartments, including air, water, soil, and biota. Future research in this area focuses on developing and refining these models to improve their accuracy and predictive power.

Key aspects of advanced environmental modeling for 1,7-DCDF include:

Multi-compartment Models: These models simulate the movement and partitioning of the compound between different environmental media, considering processes such as atmospheric deposition, volatilization, and sorption to soil and sediments.

Lagrangian Particle Tracking: This modeling approach can be used to simulate the transport and dispersion of contaminants in aquatic and atmospheric systems by tracking the movement of individual particles over time. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models predict the physicochemical properties and biological activities of chemicals based on their molecular structure. These can be used to estimate key parameters for environmental fate models, such as partition coefficients and degradation rates.

Integration with Geographic Information Systems (GIS): Integrating environmental models with GIS allows for the spatial and temporal visualization of contaminant distribution and can aid in risk assessment and the planning of remediation efforts.

These advanced models are essential tools for understanding the long-range transport potential of 1,7-DCDF, identifying areas of potential accumulation, and assessing the potential for human and ecological exposure.

Integration of Omics Technologies for Elucidating Biotransformation Pathways

"Omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive approach to understanding the biological effects and transformation of environmental contaminants at the molecular level. humanspecificresearch.orgnih.gov The integration of these technologies is a promising avenue for elucidating the biotransformation pathways of 1,7-DCDF. osti.govkosfaj.org

Here's how different omics approaches can be applied:

Genomics: The study of an organism's complete set of DNA can help identify genes that encode for enzymes involved in the degradation of 1,7-DCDF. humanspecificresearch.org

Transcriptomics: This involves the analysis of all RNA molecules in a cell or organism, providing insights into which genes are actively being expressed in response to 1,7-DCDF exposure. humanspecificresearch.orgfrontiersin.org

Proteomics: The large-scale study of proteins can identify the specific enzymes and other proteins that are produced during the biotransformation of 1,7-DCDF. humanspecificresearch.org

Metabolomics: This is the comprehensive analysis of all metabolites within a biological system. It can be used to identify the intermediate and final products of 1,7-DCDF metabolism, providing a complete picture of the biotransformation pathway. humanspecificresearch.org

By integrating data from these different omics platforms, researchers can construct detailed models of the metabolic networks involved in the breakdown of 1,7-DCDF by various organisms. kosfaj.orgfrontiersin.org This knowledge is crucial for developing effective bioremediation strategies and for understanding the potential for bioaccumulation and biomagnification in food webs.

Exploration of Unconventional Formation Pathways of 1,7-Dichlorodibenzofuran

While the primary formation of PCDFs through industrial processes and combustion is well-documented, there is growing interest in exploring unconventional or lesser-known formation pathways for congeners like 1,7-DCDF. These pathways may contribute to the background levels of these compounds found in the environment.

Potential unconventional formation pathways for 1,7-DCDF that warrant further investigation include:

Natural Formation: Research is ongoing to determine the extent to which natural processes, such as volcanic activity and forest fires, may contribute to the formation of PCDFs.

Abiotic Formation in the Environment: The possibility of 1,7-DCDF forming from precursor compounds in soil, sediment, or water under specific environmental conditions (e.g., in the presence of certain metal catalysts or under UV light) is an area of active research.

Formation from Precursor Compounds: Studies have investigated the formation of dichlorodibenzofuran isomers from the pyrolysis of chlorophenols. nih.gov For instance, the formation of 1,7-DCDF from 3-chlorophenol (B135607) has been observed, with its formation being favored at lower temperatures. nih.gov

Secondary Atmospheric Reactions: The formation of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) through secondary reactions with chlorine atoms in the atmosphere has been demonstrated. acs.org Similar processes could potentially lead to the formation of PCDFs from atmospheric precursors.

Understanding these unconventional pathways is essential for developing a complete picture of the sources and environmental burden of 1,7-DCDF, which will ultimately lead to more effective management and control strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.